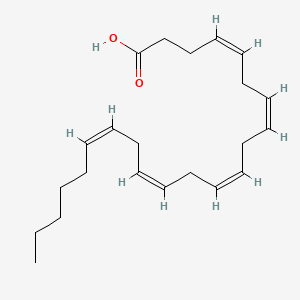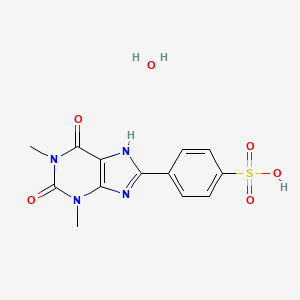
3,4-Dichlorobenzohydroximoyl chloride
概要
説明
3,4-Dichlorobenzohydroximoyl chloride is a chemical compound characterized by its molecular structure, which includes two chlorine atoms and a hydroximoyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichlorobenzohydroximoyl chloride typically involves the chlorination of benzene derivatives under controlled conditions. One common method is the reaction of 3,4-dichlorobenzene with chloroform in the presence of a strong base, such as sodium hydroxide, followed by hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and advanced purification techniques to ensure high yield and purity. The process is often optimized to minimize by-products and environmental impact.
化学反応の分析
Types of Reactions: 3,4-Dichlorobenzohydroximoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles, such as hydroxide ions (OH⁻) and amines, can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, such as 3,4-dichlorobenzoic acid.
Reduction: Amines, such as 3,4-dichloroaniline.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
3,4-Dichlorobenzohydroximoyl chloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: The compound is employed in the production of dyes, pigments, and other chemical intermediates.
作用機序
3,4-Dichlorobenzohydroximoyl chloride is compared with other similar compounds, such as 3,4-dichlorobenzyl chloride and 3,4-dichlorotoluene. While these compounds share structural similarities, this compound is unique in its reactivity and functional groups, making it suitable for specific applications that other compounds may not fulfill.
類似化合物との比較
3,4-Dichlorobenzyl chloride
3,4-Dichlorotoluene
2,4-Dichlorobenzyl chloride
4-Chlorobenzyl chloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
3,4-dichloro-N-hydroxybenzenecarboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDNXOIXXBQUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate](/img/structure/B8055567.png)
![[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-phosphonic acid mono(trifluoroacetate)](/img/structure/B8055569.png)


![(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B8055600.png)
![(1R,5R)-8-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B8055602.png)


![(2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid](/img/structure/B8055620.png)
![(1S,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8055625.png)
